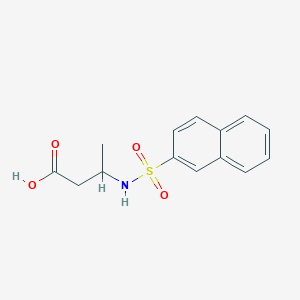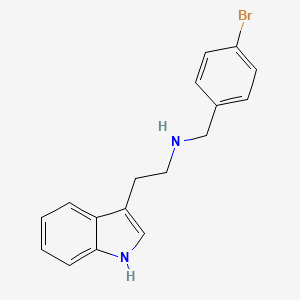
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine, also known as 4-Br-BAIE, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole-based molecules, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is not fully understood, but it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Furthermore, N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to modulate the activity of serotonin receptors, which may be responsible for its anti-depressant effects.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes. Furthermore, N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may be responsible for its anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine in lab experiments is its wide range of biological activities, which makes it a potential candidate for drug development. Another advantage is its ease of synthesis and purification. However, one limitation is the lack of information on its toxicity and safety profile, which may hinder its development as a drug candidate. Furthermore, the mechanism of action of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to study its toxicity and safety profile in animal models. Furthermore, N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine may be studied in combination with other drugs to enhance its therapeutic potential. Finally, N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine may be studied in clinical trials to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is a novel compound that has potential therapeutic applications due to its wide range of biological activities. Its ease of synthesis and purification make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine involves the reaction of 4-bromobenzyl chloride with 2-(1H-indol-3-yl)ethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to have a wide range of biological activities, making it a potential candidate for drug development. It has been studied for its anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRJEPSSNWTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


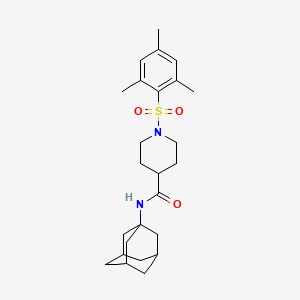
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
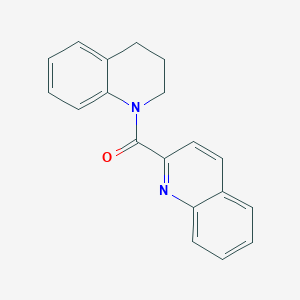



![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



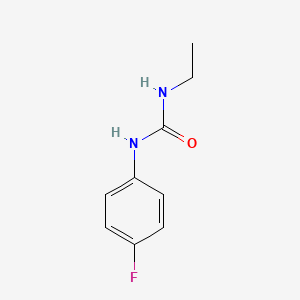
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
